
4-Methyl-5-nitroisoquinoline-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5-nitro-isoquinoline-1-carbaldehyde is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure features a nitro group at the 5-position, a methyl group at the 4-position, and an aldehyde group at the 1-position, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-5-nitro-isoquinoline-1-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the condensation of 4-methyl-3-nitrobenzaldehyde with an amine, followed by cyclization and oxidation steps to form the isoquinoline ring . The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of 4-methyl-5-nitro-isoquinoline-1-carbaldehyde may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-5-nitro-isoquinoline-1-carbaldehyde undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 4-Methyl-5-nitro-isoquinoline-1-carboxylic acid.
Reduction: 4-Methyl-5-amino-isoquinoline-1-carbaldehyde.
Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-Methyl-5-nitro-isoquinoline-1-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-methyl-5-nitro-isoquinoline-1-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects . The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity . These interactions can disrupt cellular processes and contribute to the compound’s biological activities.
Comparaison Avec Des Composés Similaires
4-Methyl-5-nitro-isoquinoline: Lacks the aldehyde group but shares similar reactivity due to the nitro and methyl groups.
5-Nitro-isoquinoline-1-carbaldehyde: Lacks the methyl group but retains the nitro and aldehyde functionalities.
4-Methyl-isoquinoline-1-carbaldehyde: Lacks the nitro group but has the methyl and aldehyde groups.
Uniqueness: 4-Methyl-5-nitro-isoquinoline-1-carbaldehyde is unique due to the presence of all three functional groups (methyl, nitro, and aldehyde) on the isoquinoline ring. This combination of functionalities allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
59261-41-5 |
|---|---|
Formule moléculaire |
C11H8N2O3 |
Poids moléculaire |
216.19 g/mol |
Nom IUPAC |
4-methyl-5-nitroisoquinoline-1-carbaldehyde |
InChI |
InChI=1S/C11H8N2O3/c1-7-5-12-9(6-14)8-3-2-4-10(11(7)8)13(15)16/h2-6H,1H3 |
Clé InChI |
QZPMIMWEGMCUPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C2=C1C(=CC=C2)[N+](=O)[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


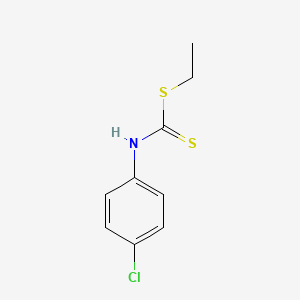
![6-(4-Methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14009045.png)
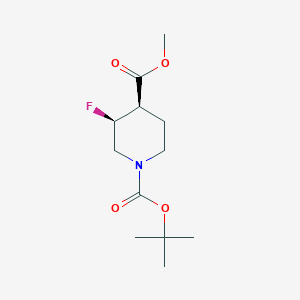
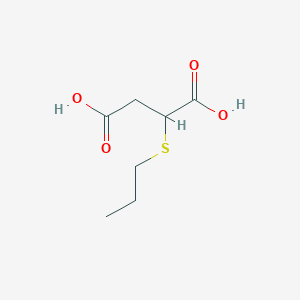
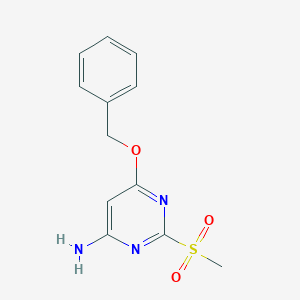
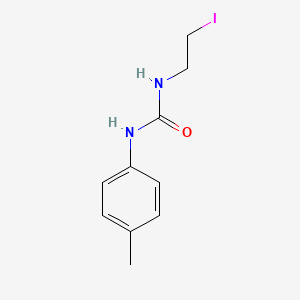

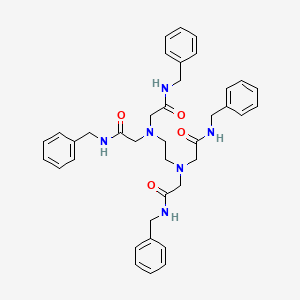
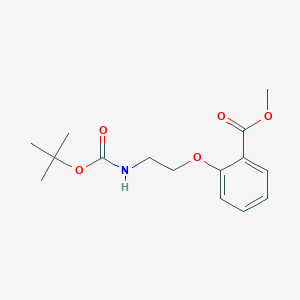
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-3-phenylmethoxyphenyl)acetamide](/img/structure/B14009094.png)
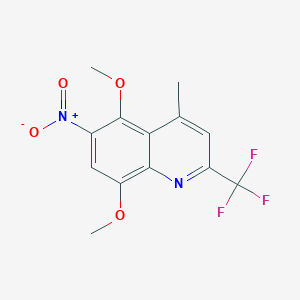
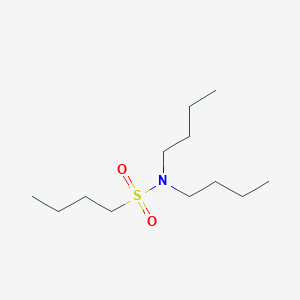
![Methyl 4-[({8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoate](/img/structure/B14009102.png)
![4-[3-(4-aminophenyl)phenyl]aniline](/img/structure/B14009105.png)
